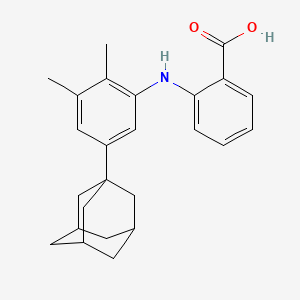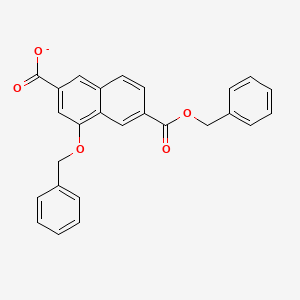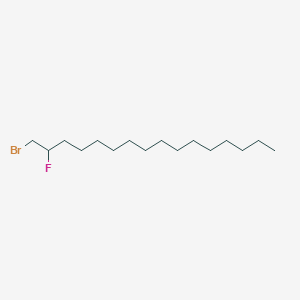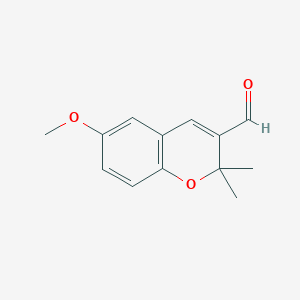![molecular formula C39H27N B14179583 N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine CAS No. 922184-83-6](/img/structure/B14179583.png)
N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine: is an organic compound that belongs to the class of perylene derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The compound’s structure consists of a perylene core substituted with biphenyl and methylphenyl groups, which contribute to its distinct characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate is synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Perylene Core Formation: The perylene core is synthesized via a Diels-Alder reaction between a suitable diene and dienophile.
Final Coupling: The biphenyl intermediate is then coupled with the perylene core using a palladium-catalyzed amination reaction to form the final product.
Industrial Production Methods: Industrial production of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the perylene core or the biphenyl and methylphenyl substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Functionalized perylene derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry: N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine is used as a fluorescent probe in chemical sensing and imaging due to its strong fluorescence properties.
Biology: In biological research, the compound is employed as a fluorescent marker for tracking cellular processes and studying protein interactions.
Industry: In the industrial sector, N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport and light-emitting properties.
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine involves its interaction with molecular targets through its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence emission. In photodynamic therapy, the excited state of the compound interacts with molecular oxygen to produce reactive oxygen species, which induce cell damage and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Another perylene derivative with similar photophysical properties.
N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: A compound with structural similarities but different substituent positions.
Uniqueness: N-([1,1’-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine stands out due to its specific substitution pattern, which enhances its fluorescence efficiency and stability. This makes it particularly valuable in applications requiring high-performance fluorescent materials.
Propriétés
Numéro CAS |
922184-83-6 |
|---|---|
Formule moléculaire |
C39H27N |
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-N-(3-phenylphenyl)perylen-3-amine |
InChI |
InChI=1S/C39H27N/c1-26-19-21-30(22-20-26)40(31-14-5-13-29(25-31)27-9-3-2-4-10-27)37-24-23-35-33-16-7-12-28-11-6-15-32(38(28)33)34-17-8-18-36(37)39(34)35/h2-25H,1H3 |
Clé InChI |
CMRGVYAMAYJOON-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=CC(=C2)C3=CC=CC=C3)C4=CC=C5C6=CC=CC7=C6C(=CC=C7)C8=C5C4=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)




![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)

